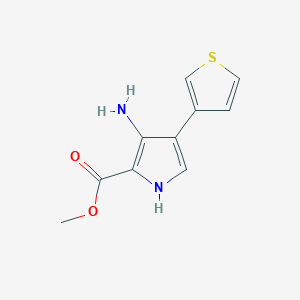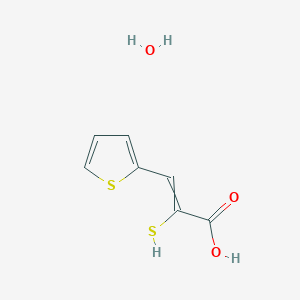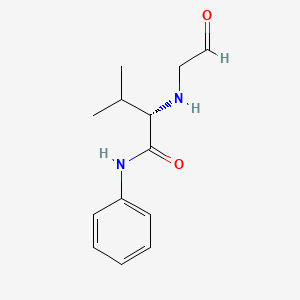
N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide is a compound of significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes a valinamide backbone with a phenyl group and an oxoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst, such as hydrochloric acid, to facilitate the reaction .
Industrial Production Methods
Industrial production of N2-(2-Oxoethyl)-N-phenyl-L-valinamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N2-(2-oxoethyl)-N-phenyl-L-valine, while reduction could produce N2-(2-hydroxyethyl)-N-phenyl-L-valinamide.
Scientific Research Applications
N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which N2-(2-Oxoethyl)-N-phenyl-L-valinamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-Oxoethyl)phthalimide: Similar in structure but with a phthalimide group instead of a valinamide backbone.
N-(2-Hydroxyethyl)-N-phenyl-L-valinamide: A reduced form of the compound with a hydroxyl group instead of an oxo group.
N-(2-Aminoethyl)-N-phenyl-L-valinamide: Contains an amino group in place of the oxo group.
Uniqueness
N~2~-(2-Oxoethyl)-N-phenyl-L-valinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
731797-81-2 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(2-oxoethylamino)-N-phenylbutanamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)12(14-8-9-16)13(17)15-11-6-4-3-5-7-11/h3-7,9-10,12,14H,8H2,1-2H3,(H,15,17)/t12-/m0/s1 |
InChI Key |
YIFJZKNBHAMIEM-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC=C1)NCC=O |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)NCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


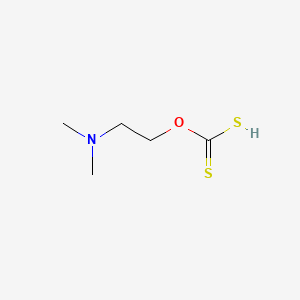
![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

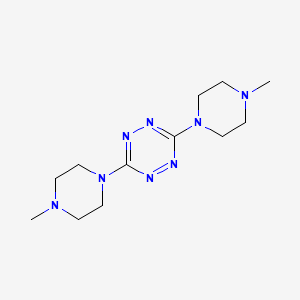
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)

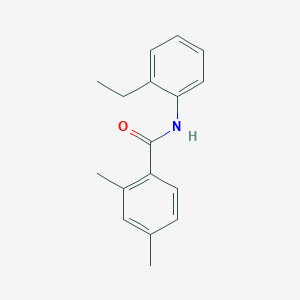

![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)
